![molecular formula C28H26O2 B14303343 4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) CAS No. 114626-08-3](/img/structure/B14303343.png)
4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) is a complex organic compound characterized by its biphenyl structure with additional methylphenol groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) typically involves multiple steps. One common method includes the reaction of para-substituted benzaldehydes with phenylhydrazine hydrochloride in aqueous dioxane to form phenylhydrazones . These intermediates can then undergo further reactions to form the desired biphenyl structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and controlled environments to facilitate the reactions.
化学反应分析
Types of Reactions
4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
科学研究应用
4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism by which 4,4’-[1-([1,1’-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol) exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Acetophenone, 4’-phenyl-: A related compound with a similar biphenyl structure.
4,4’-Bis(4-aminophenoxy)biphenyl: Another biphenyl derivative with different functional groups.
1,2-Di-p-tolylethane: A compound with a similar ethane linkage between aromatic rings.
属性
CAS 编号 |
114626-08-3 |
|---|---|
分子式 |
C28H26O2 |
分子量 |
394.5 g/mol |
IUPAC 名称 |
4-[1-(4-hydroxy-3-methylphenyl)-1-(4-phenylphenyl)ethyl]-2-methylphenol |
InChI |
InChI=1S/C28H26O2/c1-19-17-24(13-15-26(19)29)28(3,25-14-16-27(30)20(2)18-25)23-11-9-22(10-12-23)21-7-5-4-6-8-21/h4-18,29-30H,1-3H3 |
InChI 键 |
GVEOHRNWDYWPNW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(C)(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


arsane](/img/structure/B14303262.png)
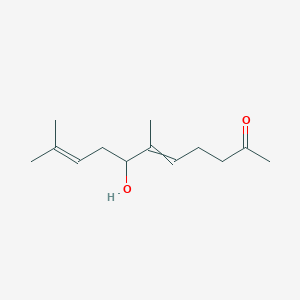
![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)

![1,1'-(Ethane-1,2-diyl)bis{2-[diazo(phenyl)methyl]benzene}](/img/structure/B14303293.png)
![N-[Di(propan-2-yl)boranyl]pyridin-2-amine](/img/structure/B14303297.png)
![Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester](/img/structure/B14303310.png)
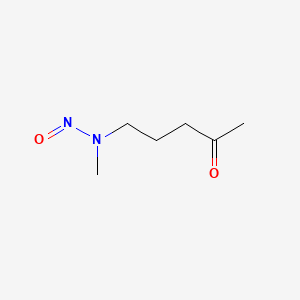
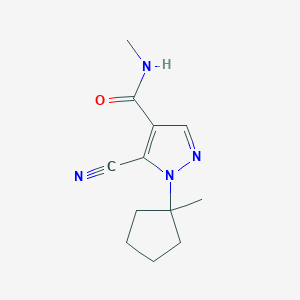
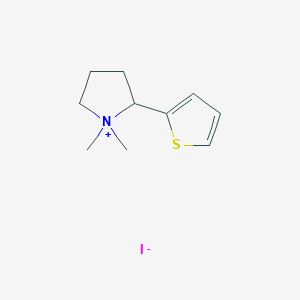
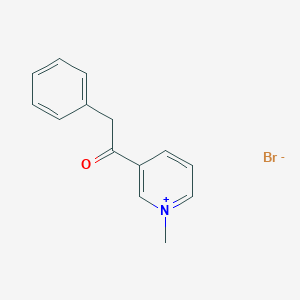
![N-(Diphenylmethyl)-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B14303328.png)


